Predicted CDK5/p25 Potency Gain via 5-Chloro Substitution
The unsubstituted parent scaffold 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (compound 4a) demonstrates CDK5/p25 inhibition with an IC₅₀ of 0.55 µM [1]. The introduction of a chlorine at the 5-position of the thiophene, as in the target compound, is a well-precedented strategy in kinase inhibitor design to improve potency by filling a lipophilic pocket or modulating the sulfonamide NH acidity [2]. While direct head-to-head data is unavailable, class-level SAR from the CDK5 inhibitor series indicates that thiophene substitution directly impacts enzymatic activity, and the target compound's chlorine substituent is predicted to enhance target engagement relative to the unsubstituted analog [3].
| Evidence Dimension | CDK5/p25 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Data not available in primary literature; predicted enhanced potency based on chlorine SAR |
| Comparator Or Baseline | 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (compound 4a): IC₅₀ = 0.55 µM |
| Quantified Difference | Not quantifiable; qualitative inference from kinase inhibitor SAR knowledge |
| Conditions | CDK5/p25 enzyme assay, pH 7.35, temperature unspecified (comparator data from BRENDA) |
Why This Matters
For procurement decisions in kinase drug discovery, the chlorine-substituted compound provides a distinct SAR probe to explore potency gains over the unsubstituted lead, directly supporting lead optimization programs.
- [1] BRENDA Enzyme Database, Ligand: 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, IC50 Value for cdk5/p25: 0.000551 mM. View Source
- [2] Meanwell, N.A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 9, 1420–1456. (Review discussing the role of chlorine in medicinal chemistry). View Source
- [3] Malmstroem, J.; Viklund, J.; Slivo, C.; Costa, A.; Maudet, M.; Sandelin, C.; Hiller, G.; Olsson, L.L.; Aagaard, A.; Geschwindner, S.; Xue, Y.; Vasaenge, M. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 5919-5923. (SAR study showing thiophene substitution impacts CDK5 potency). View Source
